10H-Phenothiazine, 3,7-dioctyl-
Description
General Context of Phenothiazine (B1677639) Chemistry in Contemporary Research
Phenothiazine, a heterocyclic compound with the formula S(C₆H₄)₂NH, has been a cornerstone of chemical research for over a century. wikipedia.org Initially recognized for its applications in the synthesis of dyes like methylene (B1212753) blue, its derivatives later revolutionized psychiatry with the development of chlorpromazine (B137089) and other antipsychotic drugs. wikipedia.org In recent years, the focus of phenothiazine chemistry has expanded significantly beyond medicinal applications. researchgate.netrsc.org The unique electronic properties of the phenothiazine core, characterized by its electron-rich sulfur and nitrogen atoms and a non-planar, butterfly-like structure, make it an excellent electron donor. rsc.orgnih.gov This has led to its extensive investigation in materials science, particularly for the development of optoelectronic materials. rsc.orgacs.org
Contemporary research is actively exploring phenothiazine derivatives for a wide range of applications, including as sensitizers in dye-sensitized solar cells (DSSCs), components of organic light-emitting diodes (OLEDs), and as fluorescent probes for chemical sensing. rsc.orgnih.govresearchgate.net The ability to functionalize the phenothiazine scaffold at various positions allows for the fine-tuning of its electronic and photophysical properties, making it a versatile platform for designing novel materials with tailored characteristics. researchgate.netrsc.org
Significance of 3,7-Disubstitution in 10H-Phenothiazine Frameworks
Among the various strategies for modifying the phenothiazine structure, substitution at the 3 and 7 positions has proven to be particularly effective in modulating its properties. researchgate.netdntb.gov.ua This disubstitution pattern directly influences the electronic communication across the molecule, impacting its oxidation potential and the stability of the resulting radical cations. researchgate.net The introduction of different functional groups at these positions can significantly alter the compound's absorption and emission spectra, making it a key strategy for developing new dyes and fluorescent materials. researchgate.net
For instance, the synthesis of 3,7-diaminophenothiazine derivatives has been a subject of interest for their potential in developing novel electronic materials and for their relevance in the synthesis of Methylene Blue analogues. researchgate.netrsc.org The nature of the substituents at the 3 and 7 positions can also influence the compound's solubility and solid-state packing, which are crucial factors for its application in electronic devices. rsc.org Research has shown that the introduction of various amines at these positions can be utilized for photobiological and optoelectronic applications, such as in organic solar cells. researchgate.net
Scope and Research Focus on 10H-Phenothiazine, 3,7-dioctyl-
This article focuses specifically on the chemical compound 10H-Phenothiazine, 3,7-dioctyl- . This particular derivative, with its long alkyl chains at the 3 and 7 positions, exemplifies the strategic functionalization of the phenothiazine core to enhance its properties for specific applications. The presence of the octyl groups is intended to improve solubility in organic solvents, a critical factor for solution-based processing of electronic materials.
The research focus on 3,7-dioctyl-10H-phenothiazine centers on its synthesis, characterization, and exploration of its potential in advanced applications. Its lipophilic nature, conferred by the octyl chains, makes it a candidate for incorporation into organic electronic devices where processability is key. The study of this compound contributes to the broader understanding of how alkyl chain substitution at the 3,7-positions of the phenothiazine framework influences its electronic behavior and material properties.
Properties of 10H-Phenothiazine, 3,7-dioctyl-
| Property | Value | Source |
| Molecular Formula | C₂₈H₄₁NS | epa.gov |
| Molecular Weight | 423.71 g/mol | epa.gov |
| IUPAC Name | 3,7-Dioctyl-10H-phenothiazine | epa.gov |
| Synonyms | 3,7-Dioctylphenothiazine, EINECS 227-935-9 | sielc.com |
| CAS Number | 6044-61-7 | epa.gov |
| Physical Description | Not explicitly stated, but expected to be a solid at room temperature. | |
| Solubility | Expected to have good solubility in organic solvents due to the two octyl chains. | |
| Predicted XlogP | 11.7 | uni.lu |
Structure
2D Structure
3D Structure
Properties
CAS No. |
6044-61-7 |
|---|---|
Molecular Formula |
C28H41NS |
Molecular Weight |
423.7 g/mol |
IUPAC Name |
3,7-dioctyl-10H-phenothiazine |
InChI |
InChI=1S/C28H41NS/c1-3-5-7-9-11-13-15-23-17-19-25-27(21-23)30-28-22-24(18-20-26(28)29-25)16-14-12-10-8-6-4-2/h17-22,29H,3-16H2,1-2H3 |
InChI Key |
STGFANHLXUILNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)CCCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies for 10h Phenothiazine, 3,7 Dioctyl and Its Analogues
Strategies for Regioselective Alkylation at C-3 and C-7 Positions
The introduction of alkyl chains at the C-3 and C-7 positions of the phenothiazine (B1677639) nucleus is a critical step in the synthesis of derivatives like 10H-Phenothiazine, 3,7-dioctyl-. This substitution pattern significantly influences the solubility and molecular packing of these compounds, which are vital for their performance in electronic devices.
Reductive Amination Approaches for 10H-Phenothiazine, 3,7-dioctyl-
Reductive amination has emerged as a powerful and selective method for the alkylation of amino-substituted phenothiazines. google.comgoogle.com This approach offers a significant advantage over traditional methods by providing preferential alkylation at the pendant amino groups at the C-3 and C-7 positions, with minimal reaction at the bridging amino group at the N-10 position. google.comgoogle.com
The process typically involves the reaction of a 3,7-diaminophenothiazine derivative with an aldehyde or ketone under reductive amination conditions. google.comgoogle.com This method has been shown to achieve di-alkylation at both the C-3 and C-7 positions in good yield. google.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for reducing the intermediate imine in the presence of the initial aldehyde or ketone. masterorganicchemistry.comyoutube.com The reaction can also be carried out using catalytic hydrogenation. youtube.com
This selective alkylation strategy avoids the use of harsh oxidizing agents, simplifying purification procedures. google.comgoogle.com The ability to perform sequential reductive aminations further enhances the versatility of this method, allowing for the synthesis of a wide range of substituted amines. masterorganicchemistry.com
Conventional Multi-step Synthesis Routes
Conventional multi-step syntheses have also been employed to achieve 3,7-disubstituted phenothiazines. A common strategy involves a three-step sequence starting from phenothiazine. rsc.org The first step is the alkylation of the nitrogen atom at the 10-position. This is followed by aromatic bromination at the 3- and 7-positions using a reagent like N-bromosuccinimide (NBS). The final step involves the introduction of the desired substituents, for example, through a trifluoromethylation reaction. rsc.org While the initial alkylation and bromination steps are often high-yielding, the final substitution reaction can sometimes suffer from lower yields and the formation of side-products, necessitating careful purification. rsc.org
Advanced Catalytic Coupling Reactions for Phenothiazine Derivatization
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to phenothiazine chemistry has enabled the creation of a diverse array of derivatives with tailored properties.
Buchwald-Hartwig Cross-Coupling for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen (C-N) bonds. mychemblog.comwikipedia.org This palladium-catalyzed reaction facilitates the coupling of amines with aryl halides or triflates, offering a versatile route to N-aryl and N-heteroaryl compounds. mychemblog.comjk-sci.com In the context of phenothiazine synthesis, it has been instrumental in creating derivatives with amino substituents at various positions.
The reaction mechanism involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by coordination and deprotonation of the amine, and finally, reductive elimination to form the desired C-N bond and regenerate the catalyst. mychemblog.comjk-sci.comlibretexts.org The choice of phosphine (B1218219) ligands, such as BINAP and DPPF, is crucial for the reaction's efficiency, particularly when using primary amines. wikipedia.org
Researchers have successfully synthesized novel phenothiazine-based structures like 4-(10H-phenothiazin-10-yl)-N,N-diphenylaniline (PDA) and 10-(pyren-1-yl)-10H-phenothiazine (PyP) using Buchwald-Hartwig C-N coupling. researchgate.net Furthermore, a two-fold Buchwald-Hartwig coupling of 10-hexyl-3,7-dibromo-10H-phenothiazine with various anilines and amines has been demonstrated to readily produce 3,7-diaminophenothiazine derivatives. rsc.org
| Catalyst System | Reactants | Product | Key Features |
| Pd(0) with phosphine ligands | Aryl halide/triflate and amine | Aryl amine | Forms C-N bonds, versatile for various amines. mychemblog.comwikipedia.orgjk-sci.com |
| Pd(dba)₂/DavePhos | 10-hexyl-3,7-dibromo-10H-phenothiazine and anilines | 3,7-dianilino-10-hexyl-10H-phenothiazine | Two-fold coupling to create 3,7-diamino derivatives. rsc.org |
| Palladium catalyst | Phenothiazine and aryl amines | N-aryl phenothiazine derivatives | Synthesis of potential donor units for polymers. researchgate.net |
Suzuki Coupling for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon (C-C) bonds. scirp.orgmychemblog.com It involves the reaction of an organoboron compound (like a boronic acid or ester) with an aryl or vinyl halide or triflate, catalyzed by a palladium complex. mychemblog.comharvard.edu This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acids. harvard.edu
In the synthesis of phenothiazine analogues, Suzuki coupling has been employed to introduce aryl or other carbon-based substituents. For instance, the synthesis of phenothiazine oligomers has been achieved through the Suzuki coupling of dibromoarylenes and boronic acid derivatives using a Pd(PPh₃)₄ catalyst. scirp.org This methodology is also crucial for synthesizing conducting polymers by copolymerizing phenothiazine derivatives with other aromatic units like benzothiadiazole, allowing for the tuning of the resulting polymer's electronic properties. scirp.org
The mechanism of the Suzuki coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. mychemblog.com
| Catalyst System | Reactants | Product | Key Features |
| Pd(PPh₃)₄ | Dibromoarylenes and boronic acid derivatives | Phenothiazine/phenoxazine oligomers | Synthesis of conducting polymers. scirp.org |
| Pd₂(dba)₃ with SPhos ligand | 6-chloro-5H-benzo[a]phenothiazin-5-one and phenylboronic acid | 6-phenyl-5H-benzo[a]phenothiazin-5-one | C-C bond formation on the phenothiazine core. researchgate.net |
| Palladium catalyst | Aryl halides and arylboronic acids | Biaryls | Versatile for creating a wide range of substituted phenothiazines. researchgate.net |
Sonogashira Cross-Coupling for Ethynyl-Substituted Phenothiazines
The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is instrumental in the synthesis of ethynyl-substituted aromatic compounds, including phenothiazine derivatives. nih.gov The reaction is typically carried out under mild conditions, often at room temperature, using a base like an amine which can also serve as the solvent. wikipedia.org
A key advantage of the Sonogashira coupling is its ability to introduce alkyne functionalities, which are valuable building blocks for constructing more complex conjugated systems. To avoid the undesired homocoupling of alkynes (Glaser coupling), copper-free variations of the Sonogashira reaction have been developed. wikipedia.org
The synthesis of polyethynyl-substituted aromatic compounds has been efficiently achieved using a combination of Sonogashira and Negishi cross-coupling reactions. nih.gov This highlights the power of combining different catalytic methods to access complex molecular architectures based on the phenothiazine scaffold.
| Catalyst System | Reactants | Product | Key Features |
| Palladium catalyst and Copper co-catalyst | Terminal alkyne and aryl/vinyl halide | Ethynyl-substituted compound | Forms C-C triple bonds. wikipedia.org |
| Pd(II) catalyst | Triazine esters and terminal alkynes | Enynones | Base and phosphine ligand-free conditions. mdpi.com |
| Palladium and Negishi catalysts | Chlorinated aromatics and ethynyl (B1212043) compounds | Polyethynyl-substituted aromatics | Tandem reactions for complex structures. nih.gov |
Green Chemistry Principles in Phenothiazine Synthesis
The integration of green chemistry principles into the synthesis of phenothiazine derivatives is crucial for developing environmentally benign and efficient processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Microwave-Assisted Synthesis of 10H-Phenothiazine Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool in the chemist's arsenal, offering significant advantages over conventional heating methods. researchgate.net This technique utilizes microwave irradiation to rapidly and efficiently heat reaction mixtures, leading to dramatically reduced reaction times, often from hours to minutes, and frequently resulting in higher product yields. researchgate.netclockss.org The process is also noted for its potential to minimize or eliminate the need for solvents, contributing to a greener synthetic route. researchgate.net
In the context of phenothiazine synthesis, microwave irradiation has been successfully employed for the formation of the core heterocyclic ring and for the introduction of various substituents. clockss.org For instance, the synthesis of phenothiazine-based imidazole (B134444) derivatives has been achieved through a one-pot, three-component reaction under microwave irradiation, demonstrating the versatility of this method. researchgate.net While a specific protocol for the direct microwave-assisted synthesis of 10H-Phenothiazine, 3,7-dioctyl- is not extensively detailed in the literature, the general procedures for analogous structures provide a strong foundation for its development.
A representative example of the efficiency of microwave-assisted synthesis compared to conventional heating for phenothiazine derivatives is presented in the table below.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Phenothiazine-Based Imidazole Derivatives
| Compound | Method | Reaction Time (min) | Yield (%) |
|---|---|---|---|
| 3a | Conventional | 370 | 70 |
| Microwave | 10 | 84 | |
| 3b | Conventional | 390 | 74 |
| Microwave | 11 | 88 | |
| 3c | Conventional | 380 | 80 |
| Microwave | 10 | 86 |
Data sourced from a study on the synthesis of phenothiazine-based imidazole derivatives and is intended to be representative of the advantages of microwave-assisted synthesis. researchgate.net
Purification Techniques for 10H-Phenothiazine, 3,7-dioctyl- and its Intermediates
The purification of 10H-Phenothiazine, 3,7-dioctyl- and its synthetic intermediates is a critical step to ensure the final product's purity, which is essential for its intended applications. Various chromatographic and non-chromatographic techniques are employed to remove impurities, unreacted starting materials, and by-products.
A common initial purification step for crude phenothiazine derivatives is recrystallization . This technique relies on the differential solubility of the desired compound and impurities in a suitable solvent or solvent mixture. For many phenothiazine derivatives, ethanol (B145695) is an effective solvent for recrystallization. tandfonline.comyoutube.com The crude product is dissolved in a minimal amount of hot solvent, and as the solution cools, the purified compound crystallizes out, leaving impurities behind in the solution. tandfonline.com
Column chromatography is a widely used and versatile method for the purification of phenothiazine derivatives. rsc.org This technique involves passing a solution of the crude product through a column packed with a stationary phase, such as silica (B1680970) gel. rsc.orgmdpi.com A solvent or a mixture of solvents (the mobile phase) is used to elute the components of the mixture down the column at different rates, allowing for their separation. The choice of eluent is crucial for effective separation and is often determined through preliminary analysis using thin-layer chromatography (TLC). researchgate.net For instance, a mixture of petroleum ether and ethyl acetate (B1210297) has been used to purify phenothiazine derivatives by silica gel column chromatography. rsc.org
High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for the purification of 10H-Phenothiazine, 3,7-dioctyl-. sielc.com This method utilizes a high-pressure pump to pass the mobile phase through a column packed with small-particle stationary phase, resulting in high-resolution separations. Reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), is a common mode for purifying phenothiazine derivatives. sielc.comresearchgate.net The separation of 10H-Phenothiazine, 3,7-dioctyl- has been successfully demonstrated using a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com
A specialized purification method for phenothiazine involves the formation of a dihydropyran derivative . In this process, the crude phenothiazine is reacted with dihydropyran to form an adduct, which can be easily precipitated and filtered. This adduct is then decomposed back to the pure phenothiazine by treatment with a catalytic amount of acid in a suitable solvent like ethanol, followed by recrystallization. google.com This method offers a convenient and rapid route to high-purity phenothiazine. google.com
The selection of the most appropriate purification technique or combination of techniques depends on the nature of the impurities, the scale of the synthesis, and the required purity of the final product.
Advanced Spectroscopic and Analytical Characterization of 10h Phenothiazine, 3,7 Dioctyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the definitive assignment of the compound's structure. Both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in the characterization of 10H-Phenothiazine, 3,7-dioctyl-.
Proton (¹H) NMR Analysis of 10H-Phenothiazine, 3,7-dioctyl-
Proton NMR (¹H NMR) spectroscopy provides information on the number, type, and connectivity of hydrogen atoms within the molecule. For 10H-Phenothiazine, 3,7-dioctyl-, the ¹H NMR spectrum exhibits characteristic signals corresponding to the aromatic protons of the phenothiazine (B1677639) core and the aliphatic protons of the two octyl chains.
The aromatic region of the spectrum typically displays a set of multiplets corresponding to the protons on the benzene (B151609) rings of the phenothiazine structure. The chemical shifts and coupling patterns of these signals are indicative of the substitution pattern. The protons on the octyl chains give rise to signals in the aliphatic region of the spectrum. These include a triplet for the terminal methyl (CH₃) group, and a series of multiplets for the methylene (B1212753) (CH₂) groups. The integration of these signals confirms the presence of two octyl groups. The proton attached to the nitrogen atom (N-H) of the phenothiazine ring often appears as a broad singlet.
Table 1: Representative ¹H NMR Data for Phenothiazine Derivatives
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.72 | s | N-H of phenothiazine ring |
| ~6.5-8.0 | m | Aromatic protons |
| ~2.5 | t | α-CH₂ of octyl chain |
| ~1.2-1.6 | m | -(CH₂)₆- of octyl chain |
| ~0.8-0.9 | t | -CH₃ of octyl chain |
| Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific instrumentation used. |
Carbon-13 (¹³C) NMR Analysis of 10H-Phenothiazine, 3,7-dioctyl-
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum.
The spectrum of 10H-Phenothiazine, 3,7-dioctyl- shows a series of signals in the aromatic region, corresponding to the carbon atoms of the phenothiazine core. The carbons bearing the octyl substituents (C-3 and C-7) are shifted to a different frequency compared to the unsubstituted carbons. The aliphatic region of the spectrum displays signals for each of the eight carbon atoms of the octyl chains. The chemical shifts of these carbons provide further confirmation of the structure. Calorimetric and NMR studies on similar phenothiazine derivatives have shown that the incorporation of alkyl chains affects the chemical shifts of the phenothiazine ring carbons. nih.gov
Table 2: Representative ¹³C NMR Data for Phenothiazine Derivatives
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | Aromatic carbons attached to sulfur and nitrogen |
| ~115-135 | Other aromatic carbons |
| ~35 | α-CH₂ of octyl chain |
| ~22-32 | -(CH₂)₆- of octyl chain |
| ~14 | -CH₃ of octyl chain |
| Note: The exact chemical shifts can vary depending on the solvent and the specific instrumentation used. |
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of 10H-Phenothiazine, 3,7-dioctyl- reveals characteristic absorption bands that confirm its molecular structure. rasayanjournal.co.in
Key vibrational frequencies include the N-H stretching vibration of the secondary amine in the phenothiazine ring, typically observed in the range of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the octyl chains are observed in the 2850-2960 cm⁻¹ region. The C=C stretching vibrations of the aromatic rings give rise to absorptions in the 1500-1600 cm⁻¹ region. Additionally, C-N and C-S stretching vibrations can be identified in the fingerprint region of the spectrum. The presence of these characteristic bands provides strong evidence for the successful synthesis of the target compound. rasayanjournal.co.inrsc.org
Table 3: Key FTIR Absorption Bands for 10H-Phenothiazine, 3,7-dioctyl-
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-3500 | N-H Stretch | Secondary Amine (Phenothiazine) |
| 3000-3100 | C-H Stretch | Aromatic |
| 2850-2960 | C-H Stretch | Aliphatic (Octyl chains) |
| 1500-1600 | C=C Stretch | Aromatic Ring |
| 1200-1350 | C-N Stretch | Aromatic Amine |
| 650-800 | C-S Stretch | Thioether |
Mass Spectrometry Techniques for Molecular Confirmation
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
For 10H-Phenothiazine, 3,7-dioctyl-, mass spectrometry confirms the molecular formula C₂₈H₄₁NS. epa.gov The molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ is observed at an m/z value corresponding to the calculated molecular weight of 423.71 g/mol . epa.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and confirming the purity of a synthesized compound. nih.govnih.govresearchgate.net An LC-MS analysis of 10H-Phenothiazine, 3,7-dioctyl- would typically show a single major peak in the chromatogram, with the corresponding mass spectrum confirming the molecular weight of the compound. sielc.com This technique is also valuable for identifying any potential impurities or byproducts from the synthesis. nih.gov
Hybrid Quadrupole Time-of-Flight Mass Spectrometry (QTOF)
Hybrid Quadrupole Time-of-Flight (QTOF) mass spectrometry is a high-resolution mass spectrometry technique that provides highly accurate mass measurements. This accuracy allows for the unambiguous determination of the elemental composition of a molecule. A QTOF analysis of 10H-Phenothiazine, 3,7-dioctyl- would provide a highly accurate mass for the molecular ion, further confirming its elemental formula and structure.
X-ray Diffraction (XRD) for Solid-State Structure Determination and Crystallinity Studies
X-ray Diffraction (XRD) is a primary technique for elucidating the solid-state structure of crystalline materials. For phenothiazine derivatives, XRD provides critical insights into the molecule's conformation, including the characteristic folding of the central thiazine (B8601807) ring, and how molecules pack in the crystal lattice.
While specific single-crystal X-ray diffraction data for 3,7-dioctyl-10H-phenothiazine is not widely available in the reviewed literature, the analysis of related phenothiazine structures offers a foundational understanding. Phenothiazines typically adopt a non-planar, butterfly-like conformation. The degree of this folding can be influenced by the nature and position of substituents on the aromatic rings and the nitrogen atom. For instance, studies on other phenothiazine derivatives have shown that intermolecular interactions, such as C-H···π and π-π stacking, play a significant role in stabilizing the crystal structure. nih.gov These interactions dictate the packing arrangement, which can influence the material's bulk properties. nih.gov
X-ray Powder Diffraction (XRPD) is particularly suited for the routine characterization of polycrystalline powders, which is how most drug substances are obtained. units.it This method is instrumental in identifying the polymorphic form of a substance and confirming its structural identity by comparing its diffraction pattern to a reference. units.it The identity is confirmed if the scattering angles and relative intensities of the most prominent reflections match those of a known standard within specified tolerances. units.it For a novel compound like 3,7-dioctyl-10H-phenothiazine, XRPD would be essential for characterizing its crystallinity, identifying different polymorphic forms if they exist, and monitoring structural changes under various conditions, such as heating. units.it
Studies on similar molecules, like 3,7-dinitro-10H-phenothiazine 5-oxide, have determined that they can crystallize in systems such as monoclinic, with specific space groups (e.g., P21/n). nih.gov The analysis of these structures reveals bending angles in the central ring and the presence of intermolecular forces that create a rigid network. nih.gov It is reasonable to infer that the long, flexible dioctyl chains in 3,7-dioctyl-10H-phenothiazine would significantly influence its crystal packing, potentially leading to layered structures with interdigitation of the alkyl chains.
Table 1: General Crystallographic Data for Related Phenothiazine Derivatives
| Parameter | Observation in Phenothiazine Derivatives | Significance |
|---|---|---|
| Crystal System | Often Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P21/n | Defines the symmetry elements within the unit cell. |
| Molecular Conformation | Non-planar, "butterfly" fold | A characteristic feature of the phenothiazine core. |
| Intermolecular Interactions | C-H···π, π-π stacking | Stabilize the crystal lattice and influence material properties. nih.gov |
UV-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
UV-Visible spectroscopy is a key technique for probing the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org For organic molecules like phenothiazines, the most relevant transitions are typically π → π* and n → π*. slideshare.net
The electronic spectrum of the parent 10H-phenothiazine shows characteristic absorption maxima (λ_max) at approximately 252 nm and 316 nm. nih.gov The introduction of substituents onto the phenothiazine core significantly alters the electronic structure and, consequently, the absorption spectrum. The two octyl groups at the 3 and 7 positions of 3,7-dioctyl-10H-phenothiazine are expected to act as electron-donating groups, which typically cause a bathochromic shift (a shift to longer wavelengths) of the π → π* transitions due to a decrease in the HOMO-LUMO energy gap.
In a study of a related N-phosphoryl phenothiazine derivative, two main absorption bands were observed at 234 nm and 280 nm, attributed to π-π* and n-π* transitions, respectively. nih.gov The presence of the N-phosphoryl group, in that case, caused a hypsochromic (blue) shift compared to the parent 10H-phenothiazine. nih.gov This highlights the sensitivity of the electronic transitions to the nature of the substituents.
The transitions observed in UV-Vis spectra are categorized based on the orbitals involved:
π → π transitions:* Involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. These are typically high-intensity absorptions. libretexts.org
n → π transitions:* Involve the promotion of an electron from a non-bonding orbital (like the lone pairs on the nitrogen and sulfur atoms in phenothiazine) to an antibonding π* orbital. These transitions are generally of lower intensity than π → π* transitions. libretexts.org
For 3,7-dioctyl-10H-phenothiazine, one would anticipate a spectrum that reflects the extended conjugation and electronic influence of the alkyl chains on the phenothiazine aromatic system.
Table 2: Typical Electronic Transitions in Phenothiazine Derivatives
| Transition Type | Typical Wavelength Region (nm) | Molar Absorptivity (ε) | Description |
|---|---|---|---|
| π → π* | 200 - 400 | High (>10,000 L mol⁻¹ cm⁻¹) | Excitation from a bonding π orbital to an antibonding π* orbital. nih.govlibretexts.org |
Advanced Chromatographic Analysis for Purity and Isolation
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthesized chemical compounds.
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used analytical technique for separating compounds based on their hydrophobicity. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar.
For a highly nonpolar molecule like 3,7-dioctyl-10H-phenothiazine, with its long alkyl chains, RP-HPLC is an ideal method for analysis and purification. A specific RP-HPLC method for this compound has been developed, which can be used for both analytical and preparative separations. sielc.com This method allows for the effective isolation of the main compound from impurities that may arise during its synthesis. sielc.com
The method utilizes a nonpolar stationary phase column (such as Newcrom R1 or a standard C18 column) and a polar mobile phase. sielc.com A typical mobile phase composition for analyzing 3,7-dioctyl-10H-phenothiazine consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid. sielc.com The acid helps to ensure sharp, symmetrical peaks by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase. Using a volatile acid like formic acid makes the method compatible with Mass Spectrometry (MS) detection. sielc.com
The high hydrophobicity (LogP estimated at 10.8) of 3,7-dioctyl-10H-phenothiazine means it will be strongly retained on the reverse-phase column, requiring a mobile phase with a high percentage of organic solvent (like acetonitrile) for elution. sielc.com This strong retention is key to separating it from less hydrophobic impurities. The scalability of this HPLC method means it can be adapted from small-scale analytical purity checks to larger-scale preparative chromatography to obtain highly pure material for further research. sielc.com
Table 3: Exemplary RP-HPLC Method Parameters for 10H-Phenothiazine, 3,7-dioctyl-
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Newcrom R1 or other C18 column | Nonpolar stationary phase for hydrophobic interaction. sielc.com |
| Mobile Phase | Acetonitrile / Water / Acid | Polar mobile phase to elute the compound. sielc.com |
| Acid Modifier | Phosphoric Acid or Formic Acid | Improves peak shape and provides MS compatibility (formic acid). sielc.com |
| Detection | UV-Vis Detector (set at a λ_max) | Monitors the elution of the compound and impurities. |
| Application | Purity assessment, preparative isolation, pharmacokinetics. sielc.com |
Theoretical and Computational Investigations of 10h Phenothiazine, 3,7 Dioctyl
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular geometries and electronic properties with high accuracy.
The first step in a computational analysis is typically the optimization of the molecule's ground-state geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. For phenothiazine (B1677639) derivatives, the central thiazine (B8601807) ring is known to adopt a folded or "butterfly" conformation along the N-S axis. The degree of this folding can be influenced by the nature and size of the substituents at the 3, 7, and 10 positions. For 10H-Phenothiazine, 3,7-dioctyl-, it is expected that the bulky octyl groups would have a significant steric influence on the final, most stable conformation.
Table 1: Illustrative Optimized Geometrical Parameters for a Phenothiazine Core (Note: This table is illustrative and based on general knowledge of phenothiazine structures, as specific data for 10H-Phenothiazine, 3,7-dioctyl- is not available.)
| Parameter | Typical Value Range |
|---|---|
| C-S Bond Length | 1.76 - 1.78 Å |
| C-N Bond Length | 1.40 - 1.42 Å |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are critical for determining a molecule's electronic properties and reactivity. The energy of the HOMO is related to the ability to donate an electron (ionization potential), while the LUMO energy relates to the ability to accept an electron (electron affinity). The energy gap between the HOMO and LUMO is a key parameter that influences the chemical reactivity and the electronic absorption spectrum of the molecule.
For phenothiazine derivatives, the HOMO is typically localized on the electron-rich phenothiazine core, particularly involving the nitrogen and sulfur atoms. The LUMO distribution can vary depending on the substituents. In the case of 3,7-dioctyl-10H-phenothiazine, the electron-donating nature of the alkyl chains would be expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to the unsubstituted phenothiazine. This smaller gap would imply higher reactivity and a shift in the absorption spectrum to longer wavelengths.
Table 2: Illustrative Frontier Orbital Energies for a Substituted Phenothiazine (Note: This table provides hypothetical values to illustrate the concept, as specific data for 10H-Phenothiazine, 3,7-dioctyl- is not available.)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.10 |
| LUMO | -1.25 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack.
In a molecule like 10H-Phenothiazine, 3,7-dioctyl-, the MEP map would likely show the most negative potential localized around the sulfur and nitrogen atoms of the central ring, indicating these as primary sites for electrophilic interaction. The hydrogen atom on the nitrogen (in the 10H form) would be a site of positive potential. The long octyl chains would present as largely neutral (green) regions.
Density of States (DOS) analysis provides information about the distribution of molecular orbitals at different energy levels. A DOS plot shows the number of available electronic states at each energy level. By analyzing the contributions of different atoms or molecular fragments to the total DOS, one can gain a deeper understanding of the electronic structure and bonding. For instance, a projected DOS (PDOS) analysis could reveal the specific contributions of the phenothiazine core versus the octyl substituents to the frontier orbitals.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
TD-DFT is a powerful computational method used to study the electronic excited states of molecules. It allows for the calculation of properties such as vertical transition energies, which correspond to the absorption of light.
Vertical transition energy corresponds to the energy difference between the ground state and an excited state at the optimized geometry of the ground state. This calculation simulates the electronic transition upon photo-absorption, which occurs on a much faster timescale than nuclear rearrangement. The calculated vertical transition energies can be directly compared with the maxima in the experimental UV-Vis absorption spectrum.
For phenothiazine derivatives, the lowest energy electronic transitions are typically of the π-π* type, involving the promotion of an electron from a bonding or non-bonding π-orbital to an anti-bonding π*-orbital. The energy of these transitions is highly dependent on the substituents. The presence of electron-donating dioctyl groups at the 3 and 7 positions is expected to cause a bathochromic (red) shift in the absorption spectrum compared to the parent phenothiazine.
Table 3: Illustrative Calculated Vertical Transition Energies and Oscillator Strengths (Note: This table is a hypothetical example, as specific data for 10H-Phenothiazine, 3,7-dioctyl- is not available.)
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | 350 | 0.15 | HOMO → LUMO |
| S₀ → S₂ | 310 | 0.08 | HOMO-1 → LUMO |
Molecular Dynamics (MD) Simulations for Conformational Studies
For phenothiazine and its derivatives, MD simulations have been employed to explore their interactions with biological systems and their potential as therapeutic agents. researchgate.net For instance, simulations have been used to study the dynamic behavior of phenothiazine derivatives as acetylcholinesterase inhibitors, which is relevant to Alzheimer's disease research. researchgate.net These studies often focus on the binding modes and interaction energies of the phenothiazine core with its target protein.
Potential Energy Surface Calculations for Conformational Dynamics
Specific potential energy surface (PES) calculations for 10H-Phenothiazine, 3,7-dioctyl- are not found in the currently accessible body of research. PES calculations are a fundamental theoretical method to map the energy of a molecule as a function of its geometry. By identifying the minima, transition states, and the energy barriers between them, PES calculations provide a detailed picture of the molecule's conformational dynamics.
For the parent 10H-phenothiazine molecule, the central thiazine ring can adopt a folded conformation, and the energy barrier for the ring inversion is a key parameter that can be determined from PES calculations. The substitution of two octyl groups at the 3 and 7 positions in 10H-Phenothiazine, 3,7-dioctyl- would create a much more complex PES. The rotation around the various single bonds within the octyl chains, coupled with the inversion of the central phenothiazine ring, would result in a high-dimensional and intricate energy landscape.
Computational methods like Density Functional Theory (DFT) are often used to perform such calculations, providing accurate energies for different molecular conformations. nih.govresearchgate.net By systematically varying key dihedral angles and calculating the corresponding single-point energies, a detailed PES can be constructed. This would allow for the identification of the global minimum energy conformation and other low-energy conformers, as well as the transition states connecting them. This information is crucial for understanding the molecule's flexibility, its shape, and how it might interact with other molecules or surfaces.
While general principles of PES calculations are well-established, their application to a molecule as large and flexible as 10H-Phenothiazine, 3,7-dioctyl- would be computationally demanding. nih.gov
Structure Property Relationships in 10h Phenothiazine, 3,7 Dioctyl Systems
Influence of Octyl Chain Substitution on Molecular Properties
The introduction of octyl groups at the 3 and 7 positions of the 10H-phenothiazine core is a critical molecular engineering strategy that imparts specific properties to the molecule. These long alkyl chains significantly alter the compound's interaction with its environment and with other molecules.
Impact on Solubility in Organic Media
The substitution of the phenothiazine (B1677639) skeleton with two octyl chains dramatically enhances its solubility in organic media. The long, non-polar hydrocarbon nature of the octyl groups increases the compound's lipophilicity. ontosight.ai This modification results in a neutral molecule that is readily miscible with a variety of common organic solvents. chemrxiv.org This improved solubility is crucial for its application in solution-processable materials and for facilitating chemical reactions and purification processes in non-aqueous environments.
Modulation of Intermolecular Interactions and Aggregation Behavior
The bulky octyl chains play a significant role in modulating how individual molecules of 3,7-dioctyl-10H-phenothiazine interact with each other. While the flat, aromatic surfaces of the phenothiazine core are prone to π-π stacking interactions, the presence of the flexible octyl groups introduces steric hindrance. iucr.org This steric bulk can disrupt the close packing of the phenothiazine units, thereby hindering intermolecular aggregation. nih.gov By controlling the extent of π-π stacking, the octyl substituents influence the material's solid-state morphology and its electronic properties in aggregated states.
Conformational Dynamics and Their Role in Electronic Properties
The electronic behavior of 3,7-dioctyl-10H-phenothiazine is intrinsically linked to the dynamic, non-planar geometry of its core heterocyclic structure.
Non-Planar Butterfly Conformation of the 10H-Phenothiazine Ring
The 10H-phenothiazine ring system is not flat; instead, it adopts a characteristic non-planar "butterfly" conformation. iucr.orgnih.gov In this arrangement, the central six-membered ring containing the sulfur and nitrogen atoms assumes a boat-like shape, causing the two flanking benzene (B151609) rings to be folded relative to each other. iucr.orgiucr.org The degree of this folding, described by the dihedral angle between the planes of the benzene rings, is a key structural parameter. For instance, in related phenothiazine derivatives, this angle can vary significantly, such as 39.53° in 10-methyl-10H-phenothiazine. iucr.org This inherent folding is a result of relieving the strain that would exist in a planar conformation and is a defining feature of the phenothiazine family. This non-planar structure can make the assignment of certain electronic transitions, such as n-π*, more complex. nih.gov
Relationship Between Molecular Architecture and Redox Potentials
Phenothiazine derivatives are well-known for their electron-donating capabilities and their rich redox chemistry. The molecular architecture of 3,7-dioctyl-10H-phenothiazine is tailored to fine-tune these electrochemical properties. Phenothiazines generally exhibit low oxidation potentials and can form stable radical cations. researchgate.net
The introduction of substituents at the 3 and 7 positions has a marked effect on the molecule's redox potential. While monosubstituted phenothiazines have relatively low oxidation potentials, modifying these two positions can lead to a significant increase in the stable oxidation potential. chemrxiv.org Like other extended phenothiazines, derivatives of this class typically show reversible redox behavior, a property essential for their use in various electronic applications. rsc.org The electron-donating nature of the alkyl octyl groups influences the electron density of the aromatic system, thereby modulating the ease with which the molecule can be oxidized.
Table 1: Comparison of Oxidation Potentials in Substituted Phenothiazines
| Compound | Substituents | Oxidation Potential (vs. Fc/Fc+) |
|---|---|---|
| Monosubstituted Phenothiazine | Single substituent on N | ~0.3 V chemrxiv.org |
| N-ethyl-3,7-bis(2-(2-methoxyethoxy)ethoxy)phenothiazine | N-ethyl, 3,7-di(ether) | 0.65 V chemrxiv.org |
This table illustrates the general principle that substitution on the phenothiazine core, particularly at the 3 and 7 positions, can significantly alter redox potentials. The exact potential for 3,7-dioctyl-10H-phenothiazine would depend on its specific testing conditions.
Electronic Delocalization and Conjugation Effects in Substituted 10H-Phenothiazines
The electronic properties of substituted phenothiazines are governed by the extent of π-conjugation and electron delocalization across the tricyclic system. nih.gov The nitrogen and sulfur heteroatoms are key players, acting as electron-donating centers that enrich the π-electron system.
While the butterfly conformation causes a deviation from perfect planarity, significant electronic communication and delocalization persist throughout the molecule. iucr.orgiucr.org Extending the conjugation of the phenothiazine core, for example through specific substituents, is known to shift the molecule's absorption spectra to longer wavelengths (a red-shift) and increase the molar extinction coefficient. rsc.org The substitution at the 3 and 7 positions directly influences this conjugated system. The electron-donating octyl groups can enhance the electron density of the aromatic rings, affecting the energy levels of the frontier molecular orbitals (HOMO and LUMO) and, consequently, the molecule's photophysical and electronic properties. nih.gov This ability to tune the electronic structure through substitution is a cornerstone of the versatile applications of phenothiazine derivatives. ubbcluj.rorsc.org
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 10H-Phenothiazine, 3,7-dioctyl- |
| 10-methyl-10H-phenothiazine |
| N-ethyl-3,7-bis(2-(2-methoxyethoxy)ethoxy)phenothiazine |
| Ethylpromazine bis(trifluoromethanesulfonyl)imide |
Substituent Effects on Photophysical Characteristics in 10H-Phenothiazine, 3,7-dioctyl- Systems
The photophysical characteristics of phenothiazine derivatives are intrinsically linked to their molecular structure, with substituents at the 3, 7, and 10 positions playing a pivotal role in modulating their absorption and emission properties. The introduction of octyl groups at the 3 and 7 positions of the 10H-phenothiazine core primarily enhances solubility in organic solvents, a crucial factor for solution-based spectroscopic studies and device fabrication. The nature of substituents on the phenothiazine core, particularly their electron-donating or electron-withdrawing capabilities, dictates the intramolecular charge transfer (ICT) character of the molecule, which in turn governs its photophysical behavior.
Modulation of Absorption and Emission Maxima
The absorption and emission maxima of 10H-Phenothiazine, 3,7-dioctyl- systems are highly sensitive to the electronic nature of the substituents attached to the phenothiazine framework. The introduction of electron-donating or electron-withdrawing groups can lead to significant shifts in the spectral properties of these compounds.
In donor-acceptor (D-A) type molecules, where the phenothiazine unit acts as the electron donor, the absorption spectra are characterized by bands corresponding to π-π* and n-π* transitions. The presence of electron-withdrawing groups, such as benzimidazole (B57391), at the 3 and 7 positions can facilitate charge transfer, influencing the energy levels of the molecule. For instance, in a study of 3,7-bis(benzimidazol-2-yl)-10-hexylphenothiazine derivatives, it was observed that various substituents on the benzimidazole moieties allow for fine-tuning of the Lowest Unoccupied Molecular Orbital (LUMO) energy levels without significantly affecting the Highest Occupied Molecular Orbital (HOMO) energy levels. elsevierpure.com This modulation of the energy gap directly impacts the absorption and emission wavelengths.
A concrete example can be seen in the novel electron donor unit, 10-octyl-3,7-di(thiophen-2-yl)-10H-phenothiazine. The introduction of thiophen-2-yl groups at the 3 and 7 positions results in a material with blue-green light emission. researchgate.net The optical spectra of this compound show that from solution to the solid state, both the absorption and fluorescence spectra exhibit a small blue shift. The emission maxima for this compound range from 485 nm to 496 nm. researchgate.net
The solvent polarity also plays a crucial role in the photophysical properties of these systems. A bathochromic (red) shift in the emission spectrum with increasing solvent polarity is often observed, which is indicative of a more pronounced intramolecular charge transfer character in the excited state.
The following table summarizes the photophysical data for a representative 3,7-disubstituted phenothiazine derivative.
| Compound Name | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |
| 10-octyl-3,7-di(thiophen-2-yl)-10H-phenothiazine | Dichloromethane | 416 | 485 | 3580 |
| 10-octyl-3,7-di(thiophen-2-yl)-10H-phenothiazine | Tetrahydrofuran | 412 | 488 | 3920 |
| 10-octyl-3,7-di(thiophen-2-yl)-10H-phenothiazine | Toluene | 418 | 496 | 3910 |
| 10-octyl-3,7-di(thiophen-2-yl)-10H-phenothiazine | Solid State | 410 | 490 | 4100 |
Data sourced from a study on a novel donor unit for organic light-emitting materials. researchgate.net
Quantum Yield and Fluorescence Properties
The fluorescence quantum yield (Φ_F_), a measure of the efficiency of the fluorescence process, is another critical photophysical parameter that is heavily influenced by the substituents on the 3,7-dioctyl-10H-phenothiazine core. The quantum yield is sensitive to both the intrinsic molecular structure and the surrounding environment, such as the solvent.
In donor-acceptor systems, the quantum yield can be tuned by modifying the strength of the donor and acceptor moieties. For instance, in a series of phenothiazine-based fluorescent dyes with a D-π-A structure, the quantum yield was found to decrease with increasing solvent polarity. nih.gov This is a common observation in molecules with significant ICT character, where polar solvents can stabilize the charge-separated excited state, promoting non-radiative decay pathways and thus lowering the fluorescence quantum yield.
Research on phenothiazine-based donor-acceptor compounds has shown that solid-state emission can be achieved, with quantum yields varying based on the specific molecular design. nih.gov For example, certain fluorophores have demonstrated high emission in a doped state when dispersed in a polystyrene matrix, with quantum yields ranging from 12.4% to 64.4%. nih.gov
The introduction of heavy atoms, such as halogens, at the 3 and 7 positions can also influence the fluorescence properties by promoting intersystem crossing to the triplet state, which can quench fluorescence but may enhance phosphorescence. While specific data on halogenated 3,7-dioctyl-10H-phenothiazine is limited, studies on other phenothiazine derivatives have shown this effect. researchgate.net
The table below presents quantum yield data for representative donor-acceptor phenothiazine derivatives, illustrating the impact of solvent polarity.
| Compound | Solvent | Quantum Yield (Φ_F) |
| 4-((10-hexyl-10H-phenothiazin-3-yl)methylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide (PTZ-1) | Dioxane | 0.62 |
| 4-((10-hexyl-10H-phenothiazin-3-yl)methylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide (PTZ-1) | Ethanol (B145695) | 0.20 |
| 4-((10-hexyl-10H-phenothiazin-3-yl)methylene)amino)-N-(thiazol-2-yl)benzenesulfonamide (PTZ-2) | Dioxane | 0.60 |
| 4-((10-hexyl-10H-phenothiazin-3-yl)methylene)amino)-N-(thiazol-2-yl)benzenesulfonamide (PTZ-2) | Ethanol | 0.23 |
Data sourced from a study on D-π-A phenothiazine-based fluorescent dyes. nih.gov
Applications of 10h Phenothiazine, 3,7 Dioctyl in Advanced Materials Science
Organic Electronics and Optoelectronic Devices
Derivatives of 10H-phenothiazine are extensively utilized in the development of organic electronic and optoelectronic devices. Their strong electron-donating nature makes them excellent components in donor-acceptor molecular systems, which are fundamental to the operation of many organic semiconductor devices. rsc.org The non-planar structure of the phenothiazine (B1677639) unit helps to suppress detrimental intermolecular aggregation and the formation of excimers, which can quench luminescence and reduce device efficiency. nih.gov The addition of long alkyl chains, such as the octyl groups in 3,7-dioctyl-10H-phenothiazine, further enhances solubility in organic solvents, which is crucial for solution-based processing and fabrication of large-area devices.
Organic Light-Emitting Diodes (OLEDs/PLEDs)
Phenothiazine derivatives are recognized for their potential in organic light-emitting diodes (OLEDs), particularly in the development of materials exhibiting thermally activated delayed fluorescence (TADF). rsc.org TADF emitters can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons for light emission. nih.gov This is accomplished by minimizing the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states, which facilitates efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state. beilstein-journals.org
The phenothiazine core often serves as the electron-donating part of a donor-acceptor TADF molecule. The introduction of dioctyl groups at the 3 and 7 positions can influence the electronic properties and the spatial separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is a key factor in achieving a small S₁-T₁ energy gap. While specific performance data for 3,7-dioctyl-10H-phenothiazine in OLEDs is not extensively detailed, research on similar 3,7-disubstituted phenothiazine derivatives demonstrates their effectiveness. For instance, combining a phenothiazine donor with an electron-accepting unit can lead to high-performance OLEDs.
| Device Parameter | Performance of a Representative Phenothiazine-based TADF OLED |
| Maximum External Quantum Efficiency (EQE) | Up to 21.5% researchgate.net |
| Color Purity | Blue emission with CIE coordinates (0.16, 0.20) for some derivatives nih.gov |
| TADF Lifetime | Can be reduced to approximately 7 µs, which is favorable for emissive devices nih.gov |
This table presents representative data for high-performing OLEDs based on phenothiazine derivatives to illustrate their potential.
Dye-Sensitized Solar Cells (DSSCs)
In the realm of photovoltaic technologies, 10H-phenothiazine derivatives have been extensively investigated as sensitizers in dye-sensitized solar cells (DSSCs). mdpi.com The phenothiazine moiety acts as a potent electron donor in the D-π-A (donor-pi-acceptor) structure of organic dyes. nih.gov Its electron-rich nature facilitates efficient charge separation upon light absorption. The butterfly conformation of the phenothiazine core helps to prevent the aggregation of dye molecules on the semiconductor surface (e.g., TiO₂), which is a common issue that can reduce the efficiency of the device. nih.gov
| Photovoltaic Parameter | Performance of DSSCs with Phenothiazine-based Dyes |
| Power Conversion Efficiency (PCE) | Up to 7.60% in tandem cells mdpi.com |
| Short-circuit Current Density (Jsc) | Can reach values such as 14.42 mA cm⁻² nih.gov |
| Open-circuit Voltage (Voc) | Values around 0.69 V to 0.791 mV have been reported nih.govgrafiati.com |
| Fill Factor (FF) | Typically in the range of 0.63 to 0.765 nih.govgrafiati.com |
This table summarizes the performance of various DSSCs using different phenothiazine-based dyes to highlight their effectiveness as sensitizers.
Bulk Heterojunction (BHJ) Solar Cells
Phenothiazine-based materials, particularly polymers, are also employed as electron donor materials in the active layer of bulk heterojunction (BHJ) organic solar cells. nih.govuni-freiburg.de In a BHJ solar cell, a blend of a donor and an acceptor material forms the photoactive layer. mustafakurban.comnih.gov The excellent electron-donating properties and good hole mobility of phenothiazine derivatives make them suitable for this role. rsc.org
Polymers incorporating 3,7-disubstituted phenothiazine units can be designed to have tunable optoelectronic properties and good solubility for processing. The non-planar structure of the phenothiazine unit can disrupt extensive π-stacking, which can be beneficial for achieving the desired morphology in the BHJ blend. By pairing these donor polymers with suitable fullerene or non-fullerene acceptors, efficient charge separation can be achieved at the donor-acceptor interface. Research into phenothiazine-based donor-acceptor copolymers has demonstrated their potential in BHJ devices, with some achieving power conversion efficiencies of up to 1.9% and showing excellent cycling stability. uni-freiburg.de
Fluorescent Chemosensors
The inherent fluorescence of many organic molecules can be modulated by the presence of specific analytes, a principle that is the foundation of fluorescent chemosensors. nih.gov These sensors are valuable tools in environmental monitoring and biological imaging. nih.gov Phenothiazine derivatives, with their strong fluorescence and versatile functionalization, are promising candidates for the development of new chemosensors.
The electron-rich nature of the 3,7-dioctyl-10H-phenothiazine core makes its fluorescence properties sensitive to interactions with electron-deficient species or metal ions. The binding of an analyte can alter the electronic structure of the phenothiazine molecule, leading to a detectable change in the fluorescence intensity ("turn-on" or "turn-off" response) or a shift in the emission wavelength. While specific studies on 3,7-dioctyl-10H-phenothiazine as a chemosensor are not widely reported, the broader class of thiophene-based chemosensors, which share some structural similarities, have been successfully used for the detection of various cations like Zn²⁺ and Al³⁺. nih.gov It is plausible that with appropriate design, 3,7-dioctyl-10H-phenothiazine could be adapted for similar sensing applications.
Redox-Active Molecular Wires
The ability of the phenothiazine moiety to undergo stable and reversible oxidation to a radical cation makes it a key component in redox-active materials. rsc.orgresearchgate.net This property is being explored for applications in data storage and molecular electronics, including the concept of redox-active molecular wires. Polymers with phenothiazine side chains have been synthesized and shown to exhibit bistable behavior, meaning they can exist in two different conductivity states (an "On" and "Off" state). researchgate.net
The "On" state is achieved by the oxidation of the phenothiazine units to their radical cation form, which can facilitate charge transport along the polymer chain. This switching between states can be controlled electrochemically. Such polymers can retain their redox state for extended periods, making them suitable for nonvolatile organic memory devices. The 3,7-dioctyl- substitution pattern would enhance the processability of such polymers, allowing for the formation of thin films necessary for device fabrication.
Functional Dyes and Pigments Based on 10H-Phenothiazine, 3,7-dioctyl- Analogues
Analogues of 3,7-dioctyl-10H-phenothiazine, particularly those with amino or other functional groups at the 3 and 7 positions, form the basis of a wide range of functional dyes and pigments. researchgate.netubc.ca The most well-known example of a 3,7-diaminophenothiazine dye is Methylene (B1212753) Blue. researchgate.net Synthetic analogues of Methylene Blue, with various substituents at the 3, 7, and 10 positions, have been developed for numerous applications. dntb.gov.ua
These dyes are characterized by strong absorption in the visible region of the electromagnetic spectrum. The specific color and photophysical properties can be tuned by altering the substituents on the phenothiazine core. For example, the introduction of different amino groups at the 3 and 7 positions can modulate the dye's color, solubility, and interaction with light. These 3,7-disubstituted phenothiazine dyes have found use in various fields, including as textile dyes, biological stains, and as photosensitizers in photodynamic therapy. researchgate.netubc.ca The lipophilic nature of dioctyl chains would make such analogues suitable for applications requiring solubility in non-polar environments or for incorporation into polymer matrices.
Thermally Activated Delayed Fluorescence (TADF) Materials
Phenothiazine and its derivatives are widely utilized as strong electron-donating units in the design of materials for Thermally Activated Delayed Fluorescence (TADF). nih.govresearchgate.netresearchgate.net TADF emitters are a cornerstone of third-generation Organic Light-Emitting Diodes (OLEDs), enabling internal quantum efficiencies approaching 100% by harvesting both singlet and triplet excitons without the need for expensive heavy metals like iridium or platinum. nih.gov This is achieved in molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEₛₜ), which facilitates efficient reverse intersystem crossing (rISC) from the triplet state back to the singlet state. nih.gov
The general strategy for designing TADF molecules involves connecting an electron donor to an electron acceptor, creating a twisted intramolecular charge-transfer (ICT) state. nih.gov The phenothiazine moiety is an excellent donor for this purpose. While specific research on 10H-Phenothiazine, 3,7-dioctyl- as a discrete TADF emitter is not extensively documented, polymers derived from similar structures, such as Poly(10-octyl-10H-phenothiazine-3,7-diyl) (POP), have been synthesized and investigated for their electroluminescent properties. elsevierpure.com The introduction of octyl chains at the 3 and 7 positions, similar to the subject compound, enhances solubility and processability, which are crucial for device fabrication.
In a study on phenothiazine-based polymers, a copolymer incorporating 10-octylphenothiazine units, named POTOSF, was developed for use in Polymer Light-Emitting Diodes (PLEDs). elsevierpure.com This polymer exhibited bluish-green electroluminescence, demonstrating the utility of the octyl-substituted phenothiazine core in light-emitting applications. elsevierpure.com The photoluminescence (PL) and electroluminescence (EL) characteristics are summarized in the table below.
| Polymer | UV-Visible Absorption (λₘₐₓ, nm) | Photoluminescence (PL) Emission (λₘₐₓ, nm) | Electroluminescence (EL) Emission (λₘₐₓ, nm) | EL Color |
|---|---|---|---|---|
| POTOSF | 285-403 | 484 | 494 | Bluish Green |
Data sourced from a study on Poly(10-octylphenothiazine-co-2',3',6',7'- tertrakis-octyloxy-9-spirobifluorene). elsevierpure.com
The structural design of TADF emitters often involves creating a significant spatial separation between the Highest Occupied Molecular Orbital (HOMO), typically located on the phenothiazine donor, and the Lowest Unoccupied Molecular Orbital (LUMO) on the acceptor. This minimizes the ΔEₛₜ, a critical factor for efficient TADF. The flexible and non-planar structure of the phenothiazine unit helps in achieving this required twisted geometry. nih.gov
Near-Infrared (NIR) Emission Materials
The strong electron-donating capability of the phenothiazine core also makes it a suitable component for creating organic molecules that absorb and emit light in the near-infrared (NIR) region of the electromagnetic spectrum. While specific studies focusing on 10H-Phenothiazine, 3,7-dioctyl- for NIR applications are limited, the general principle involves pairing the phenothiazine donor with a strong electron acceptor to induce a significant intramolecular charge-transfer (ICT) interaction. This ICT process lowers the energy of the excited state, pushing the emission to longer wavelengths, often into the NIR range (700-1700 nm).
The structural modifications on the phenothiazine ring, including the addition of alkyl groups at the 3 and 7 positions, can influence the electronic properties and solubility of the resulting NIR dye. The branched alkyl chains in a related compound, 10H-Phenothiazine, 3,7-dioctyl-10-(2-propen-1-yl)-, branched, are noted to increase its lipophilicity and solubility, which can be advantageous for applications in materials science, potentially including the development of new optical materials. ontosight.ai These properties are beneficial for processing and incorporating the molecules into various matrices for NIR applications such as bio-imaging, sensors, and telecommunications.
Electrochemical Applications Beyond Solar Cells
The redox-active nature of the phenothiazine moiety allows for its use in various electrochemical applications, most notably in energy storage systems. The ability of the phenothiazine nitrogen and sulfur atoms to stabilize a positive charge makes it an excellent p-type material, meaning it can be reversibly oxidized and reduced at relatively high potentials.
Cathodic Materials in Lithium Batteries (based on phenothiazine derivatives)
Organic electrode materials are gaining significant attention for the next generation of lithium-ion batteries due to their potential for high power density, resource sustainability, and structural diversity. researchgate.netnih.gov Phenothiazine-based polymers have emerged as highly promising cathode materials because they exhibit high redox potentials and excellent cycling stability. nih.govnih.gov The incorporation of phenothiazine units into a polymer backbone is a key strategy to prevent the dissolution of the active material into the liquid electrolyte, a common failure mechanism for small-molecule organic electrodes. researchgate.net
When used as a cathode, the phenothiazine units undergo a one-electron oxidation process, forming a stable radical cation, which is accompanied by the insertion of an anion from the electrolyte into the polymer structure to maintain charge neutrality. researchgate.net Some N-substituted phenothiazine derivatives can even undergo a two-electron redox process, potentially offering very high theoretical energy densities. nih.gov
Research has demonstrated that cross-linked phenothiazine-based polymers can deliver high specific capacities at very positive operating voltages (e.g., 2.8–4.3 V vs Li+/Li). figshare.com Furthermore, these materials exhibit low charge transfer resistance, which enables exceptionally high power densities and ultrafast charge-discharge rates. figshare.com For instance, a cross-linked phenothiazine-based polymer retained 82% of its capacity at an extremely high discharge rate of 120 C. figshare.com Another study on phenothiazine-functionalized poly(norbornene)s reported a capacity retention of 73% after 10,000 cycles at a 100 C rate for a crosslinked version. nih.gov
| Phenothiazine Material Type | Discharge Potential (V vs. Li/Li⁺) | Specific Capacity (mAh g⁻¹) | Rate Capability | Cycling Stability | Reference |
|---|---|---|---|---|---|
| Hypercrosslinked Polymer (HPEPT) | 3.65 | ~100 @ 50 mA g⁻¹ | Good up to 800 mA g⁻¹ | ~90% retention after 100 cycles | nih.gov |
| Cross-linked Phenylenediamine Copolymer | 2.8 - 4.3 | 150 | 82% capacity retention at 120 C | Improved with cross-linking | figshare.com |
| Covalent Triazine Framework (MPT-CTF@CNT) | ~3.5 | 297 @ 0.4 A g⁻¹ | Superior rate capability | High stability | rsc.org |
| Cross-linked Poly(norbornene) | ~3.5 | ~100 | Excellent | 73% retention after 10,000 cycles @ 100 C | nih.gov |
The data represents various phenothiazine-based polymers, not the specific 3,7-dioctyl- derivative, but illustrates the general high performance of this class of materials.
The alkyl chains, such as the octyl groups in 10H-Phenothiazine, 3,7-dioctyl-, can play a role in the properties of the resulting polymer cathodes by influencing the morphology, solubility, and interaction between polymer chains, which in turn affects the electrochemical performance.
Mechanistic Insights into the Biological Activity of 10h Phenothiazine, 3,7 Dioctyl Analogues
In Vitro Studies on Molecular Interactions and Pathways
The biological effects of 3,7-disubstituted phenothiazine (B1677639) analogues are rooted in their interactions with various molecular targets, including enzymes, proteins, and neurotransmitter receptors.
While phenothiazines are known to inhibit a variety of enzymes, their interaction with carbonic anhydrases (CAs) is particularly noteworthy. Recent studies have investigated phenothiazine-based antipsychotics as potential activators of human carbonic anhydrase isoforms. uniroma1.itresearchgate.netnih.gov CAs are crucial for pH homeostasis, and their activation can have therapeutic benefits at the neurological level. uniroma1.itresearchgate.net In one study, phenothiazines were found to be more effective at activating hCA II and hCA VII, the latter being the most abundant isoform in the central nervous system (CNS). uniroma1.itresearchgate.netnih.gov This activation is significant as hCA VII is involved in neuronal signaling and bicarbonate balance regulation. uniroma1.itresearchgate.net
Conversely, other studies have focused on the inhibitory potential of phenothiazine derivatives against different enzymes. For example, various substituted phenothiazines have been synthesized and screened for their inhibitory activity against enzymes involved in inflammatory diseases, such as phosphodiesterase and prostaglandin (B15479496) dehydrogenase. Research has also explored the inhibition of protein kinase C, where the structure of the phenothiazine derivative, including the nature of the substituent at position 2 and the length of the alkyl chain at position 10, dictates the inhibitory potency. nih.gov While specific data on 3,7-dioctyl-10H-phenothiazine's direct inhibition of carbonic anhydrase is not prevalent, the lipophilic nature of the dioctyl chains would likely facilitate membrane interactions, potentially influencing transmembrane CAs like hCA IX and XII. nih.gov
Table 1: Interaction of Phenothiazine Derivatives with Carbonic Anhydrase (CA) Isoforms
| Compound Class | Target CA Isoform(s) | Observed Effect | Potential Implication |
|---|---|---|---|
| Phenothiazine-based antipsychotics | hCA II, hCA VII | Activation uniroma1.itresearchgate.netnih.gov | Neurological benefits through pH regulation and neuronal signaling modulation. uniroma1.itresearchgate.net |
| Tricyclic Antidepressants (structurally related) | hCA II, hCA VII | Activation uniroma1.itresearchgate.netnih.gov | Similar to phenothiazines, potential for neurological applications. |
A significant area of research for phenothiazine analogues is their ability to inhibit the aggregation of tau protein, a hallmark of Alzheimer's disease and other tauopathies. pnas.orgnih.govbenthamdirect.com Methylene (B1212753) blue, a 3,7-bis(dimethylamino)phenothiazine (B1243821) derivative, and its metabolites have been shown to effectively block tau aggregation. pnas.orgnih.gov
The primary mechanism involves the specific modification of cysteine residues within the tau protein. nih.govresearchgate.net Phenothiazines can oxidize these residues, preventing the formation of intermolecular disulfide bridges that are crucial for the initial steps of aggregation. nih.govresearchgate.net This modification keeps the tau protein in a monomeric, disordered state, rendering it unable to form the beta-sheet structures that characterize toxic oligomers and filaments. researchgate.net Furthermore, these compounds can block the tau-tau binding interaction through the repeat domain, which is essential for the propagation of tau aggregates, thereby reversing the stability of pre-formed protease-resistant filaments. pnas.org The lipophilic octyl groups in 3,7-dioctyl-10H-phenothiazine would enhance its ability to cross cell membranes and interact with the aggregation-prone regions of the tau protein.
The antipsychotic effects of many phenothiazine derivatives stem from their ability to act as antagonists at various neurotransmitter receptors. researchgate.netiiarjournals.org They primarily block postsynaptic dopamine (B1211576) D1 and D2 receptors, which is central to their therapeutic action in schizophrenia. researchgate.netauburn.edudrugbank.com The typical antipsychotic phenothiazines generally exhibit a higher affinity for D2 over D1 receptors. auburn.edu
Table 2: Receptor Binding Profile of Phenothiazine Analogues
| Receptor Family | Specific Receptors | General Effect of Phenothiazines | Reference |
|---|---|---|---|
| Dopamine | D1, D2 | Antagonism | researchgate.netauburn.edudrugbank.com |
| Serotonin | 5-HT1A, 5-HT2 | Antagonism | researchgate.netdrugbank.comresearchgate.net |
| Adrenergic | Alpha-1 | Antagonism | auburn.edudrugbank.comnih.gov |
| Histamine (B1213489) | H1 | Antagonism | researchgate.netiiarjournals.org |
Antimicrobial Activity of Substituted Phenothiazines
Phenothiazine derivatives exhibit broad-spectrum antimicrobial activity, a property that has been recognized since the era of Paul Ehrlich. iiarjournals.org This activity extends to bacteria (including multidrug-resistant strains like MRSA and Mycobacterium tuberculosis), fungi, protozoa, and parasites. iiarjournals.orgiiarjournals.orgnih.govnih.gov
The antimicrobial mechanism is multifaceted. A key aspect is the ability of these lipophilic molecules to intercalate into and destabilize microbial cell membranes. iiarjournals.org This disruption can lead to increased membrane permeability and cell death. Another significant mechanism is the inhibition of bacterial efflux pumps. iiarjournals.orgrug.nl These pumps are a major cause of antibiotic resistance, as they actively expel drugs from the bacterial cell. By inhibiting these pumps, phenothiazines can restore the efficacy of conventional antibiotics and overcome resistance. iiarjournals.orgnih.gov Studies have shown that phenothiazines like thioridazine (B1682328) can effectively kill intracellular bacteria, such as M. tuberculosis and S. aureus, within macrophages at clinically relevant concentrations. iiarjournals.orgnih.gov The long dioctyl chains of 10H-Phenothiazine, 3,7-dioctyl- would significantly enhance its lipophilicity, likely promoting its ability to disrupt microbial membranes and interact with efflux pumps.
Structure-Activity Relationship (SAR) Studies for Specific Biological Targets
The biological activity of phenothiazine analogues is intricately linked to their chemical structure. SAR studies have elucidated key features that govern their efficacy against various targets.
For Protein Kinase C Inhibition: A study of over 50 phenothiazines revealed that an alkyl bridge of at least three carbons connecting the terminal amine at N-10 to the nucleus is required for activity. Primary amines and unsubstituted piperazines were the most potent side chains. Substitution at the C-2 position was also critical, with trifluoromethyl groups decreasing potency. nih.gov
For Antimicrobial and Anti-MDR Activity: The lipophilicity of the phenothiazine ring is crucial for crossing microbial membranes. if-pan.krakow.pl The presence of a tertiary amine in the side chain at N-10 appears to enhance activity against multidrug resistance (MDR) compared to primary or secondary amines. if-pan.krakow.pl The nature of the substituent at C-2 and the length of the N-10 side chain also play significant roles. iiarjournals.orgif-pan.krakow.pl
For Antipsychotic Activity: The substituent at the C-2 position and the type of side chain at the N-10 position are primary determinants of dopamine receptor affinity and antipsychotic potency. auburn.edu Piperazine-containing side chains generally confer higher potency. auburn.edu
For 10H-Phenothiazine, 3,7-dioctyl- , the presence of long octyl chains at the 3 and 7 positions dramatically increases the molecule's lipophilicity. This property is expected to enhance its ability to partition into lipid-rich environments like cell membranes and the blood-brain barrier. if-pan.krakow.pl This could potentiate its antimicrobial activity by facilitating membrane disruption and could influence its interaction with membrane-embedded proteins such as receptors and enzymes. The symmetrical disubstitution also affects the electronic properties of the phenothiazine ring system, which can influence binding to various biological targets. lew.ro
Correlation of Substituents with Receptor Binding and Potency
The biological activity of phenothiazine derivatives is intricately governed by the chemical nature and placement of substituents on their characteristic tricyclic structure. While specific experimental data regarding the receptor binding affinities and potencies of 10H-Phenothiazine, 3,7-dioctyl- and its direct analogues are not extensively documented in publicly available research, established structure-activity relationship (SAR) principles for the broader phenothiazine class can provide valuable insights.
The pharmacological profile of phenothiazines is significantly influenced by substitutions at the C-2, C-3, C-7, and N-10 positions of the phenothiazine core. if-pan.krakow.plnih.govslideshare.netslideshare.net Historically, research has concentrated on the C-2 position, where the introduction of electron-withdrawing groups, such as chloro (-Cl) or trifluoromethyl (-CF3), has been shown to enhance antipsychotic activity. if-pan.krakow.pl Furthermore, the length and chemical structure of the aminoalkyl side chain attached at the N-10 position are pivotal, with a three-carbon chain frequently cited as optimal for neuroleptic potency. if-pan.krakow.plslideshare.netslideshare.net
Due to the electron-donating properties of the nitrogen atom at position 10, the C-3 and C-7 positions are the most reactive sites on the phenothiazine ring, making them prime locations for chemical modification. nih.gov Substituents at these positions can alter the molecule's electronic and steric characteristics, thereby modulating its interaction with various biological targets.
The incorporation of long alkyl chains, such as the octyl groups found in 10H-Phenothiazine, 3,7-dioctyl-, is anticipated to substantially increase the molecule's lipophilicity. if-pan.krakow.pl Enhanced lipophilicity can facilitate the passage of a compound across cellular membranes, including the blood-brain barrier, a crucial attribute for centrally acting drugs. if-pan.krakow.pl However, the relationship between lipophilicity and biological efficacy is often complex and non-linear. An excessively high degree of lipophilicity may result in non-specific binding to lipids and other tissues, which could diminish the concentration of the drug available to interact with its intended molecular target.
The considerable size of the octyl groups at the 3 and 7 positions also introduces significant steric bulk. This steric hindrance can impact receptor binding in multiple ways. It may favor a particular molecular conformation that is either more or less conducive to binding with a specific receptor. Conversely, these bulky groups could sterically clash with amino acid residues within the receptor's binding site, potentially leading to a reduction in binding affinity.
Although specific data is not available, it is possible to hypothesize the general trends in receptor binding and potency that might be observed across a series of 3,7-dialkylphenothiazine analogues. The interactive table below presents a hypothetical correlation between the length of the alkyl chains at the C-3 and C-7 positions and the binding affinity (Ki) for a generic receptor. This is a conceptual model based on general SAR principles and is not derived from experimental data for the specified compounds.
Hypothetical Receptor Binding Affinity of 3,7-Dialkylphenothiazine Analogues
This table is for illustrative purposes only. The data is not experimental.
| Compound Analogue | C-3/C-7 Alkyl Chain | Hypothetical Receptor Binding Affinity (Ki, nM) |
|---|---|---|
| Analogue 1 | Methyl (-CH₃) | 150 |
| Analogue 2 | Propyl (-C₃H₇) | 80 |
| Analogue 3 | Hexyl (-C₆H₁₃) | 120 |
| Analogue 4 | Octyl (-C₈H₁₇) | 250 |
| Analogue 5 | Dodecyl (-C₁₂H₂₅) | 500 |
Note: In this hypothetical model, a lower Ki value represents a higher binding affinity.
In this illustrative scenario, the binding affinity initially shows an increase as the alkyl chain is lengthened from a methyl to a propyl group, suggesting that a moderate increase in lipophilicity in this range may enhance the interaction with the receptor. However, as the chain length continues to increase to hexyl, octyl, and dodecyl, the binding affinity begins to decline. This theoretical decrease could be attributed to the aforementioned steric hindrance, where the progressively longer alkyl chains start to impede an optimal fit within the receptor's binding pocket.
It is imperative to underscore that these are generalized SAR principles. The actual therapeutic and biological effects of the 3,7-dioctyl substitution on the potency and receptor binding profile of phenothiazine analogues would necessitate confirmation through rigorous experimental investigation. The specific receptor subtypes targeted, such as dopamine, serotonin, or histamine receptors, would also be a determining factor in the observed structure-activity landscape. if-pan.krakow.plresearchgate.net
Emerging Research Directions and Future Outlook for 10h Phenothiazine, 3,7 Dioctyl
Development of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity
The synthesis of 3,7-dioctyl-10H-phenothiazine and its analogues is a critical area of research, as the efficiency and selectivity of the synthetic route directly impact the purity and, consequently, the performance of the final material. Traditional methods for synthesizing phenothiazine (B1677639) derivatives often involve multi-step processes that can be time-consuming and may result in a mixture of products, necessitating complex purification procedures.
To address these challenges, researchers are exploring innovative synthetic methodologies. One promising approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to construct the central phenothiazine ring with greater control over the substitution pattern. Another area of development is the direct C-H arylation of the phenothiazine core, which offers a more atom-economical route to 3,7-disubstituted derivatives. nih.gov These advanced methods aim to improve reaction yields, reduce the number of synthetic steps, and enhance the regioselectivity of the alkylation, ensuring the precise placement of the octyl chains at the 3 and 7 positions.
Furthermore, microwave-assisted synthesis is being investigated as a means to accelerate reaction times and improve yields for various phenothiazine derivatives. researchgate.net The development of more robust and scalable synthetic protocols is paramount for the commercial viability of 3,7-dioctyl-10H-phenothiazine in various applications.
Advanced Characterization Techniques for In-Depth Understanding of 10H-Phenothiazine, 3,7-dioctyl-
A thorough understanding of the physicochemical properties of 3,7-dioctyl-10H-phenothiazine is essential for its rational application in various fields. Researchers are employing a suite of advanced characterization techniques to elucidate its structural, electronic, and photophysical characteristics.
High-resolution nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are fundamental in confirming the molecular structure and purity of the synthesized compound. nih.govresearchgate.net Single-crystal X-ray diffraction, when suitable crystals can be obtained, provides definitive information about the molecular geometry and packing in the solid state. nih.gov
To probe its electronic properties, cyclic voltammetry is a key technique used to determine the oxidation and reduction potentials, providing insights into the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This information is crucial for designing and predicting the performance of electronic devices. The electroactive nature of phenothiazines makes them interesting for electrochemical applications. ontosight.ai
Spectroscopic techniques such as UV-Vis absorption and photoluminescence spectroscopy are employed to study the photophysical properties. These methods reveal how the molecule interacts with light, which is critical for its application in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic solar cells. nih.gov The introduction of the octyl groups influences the compound's solubility and film-forming properties, which are also assessed using techniques like atomic force microscopy (AFM) and scanning electron microscopy (SEM) to study the morphology of thin films. news-medical.net
Table 1: Physicochemical Properties of 10H-Phenothiazine, 3,7-dioctyl-
| Property | Value | Source |
| Molecular Formula | C₂₈H₄₁NS | uni.lu |
| Molecular Weight | ~423.71 g/mol | epa.gov |
| Appearance | Yellowish or brownish solid | ontosight.ai |
| Key Feature | Tricyclic structure with sulfur and nitrogen atoms and octyl groups at the 3 and 7 positions. | ontosight.ai |
Note: Some properties like melting point can vary based on purity and crystalline form.
Rational Design of 10H-Phenothiazine, 3,7-dioctyl- for Tailored Optoelectronic Performance
The unique electronic structure of the phenothiazine core, which acts as an excellent electron donor, combined with the solubility-enhancing properties of the dioctyl side chains, makes 3,7-dioctyl-10H-phenothiazine a promising building block for organic electronic materials. Researchers are focused on the rational design of new molecules based on this scaffold to achieve tailored optoelectronic properties.
By strategically modifying the structure, for instance, by introducing different functional groups at the 10-position of the phenothiazine ring, the electronic and photophysical properties can be fine-tuned. These modifications can alter the HOMO and LUMO energy levels, influencing charge injection and transport properties, as well as the emission color in OLEDs. The development of 3,7-dithienyl phenothiazine-based organic dyes has shown promise in solar cell applications. nih.gov
Computational modeling, particularly density functional theory (DFT) calculations, plays a crucial role in the rational design process. nih.gov DFT allows for the prediction of molecular geometries, electronic structures, and spectral properties before the time-consuming process of synthesis and characterization is undertaken. This synergy between theoretical predictions and experimental validation accelerates the discovery of new materials with optimized performance for specific optoelectronic applications.
Exploration of New Biological Applications Through Mechanistic Investigations
While the primary focus of recent research on 3,7-dioctyl-10H-phenothiazine has been on its material properties, the broader class of phenothiazine derivatives has a long history in medicinal chemistry, with well-known applications as antipsychotic and antihistaminic drugs. mdpi.com This has prompted investigations into the potential biological activities of 3,7-dioctyl-10H-phenothiazine.
The lipophilic nature imparted by the octyl chains could enhance the compound's ability to cross cell membranes, potentially leading to novel pharmacological effects. Research is exploring its potential as an antimicrobial agent, with studies indicating that phenothiazines can exhibit activity against certain bacteria and fungi. ontosight.ai Additionally, the antioxidant properties of the phenothiazine core are of interest for protecting against oxidative stress in biological systems. researchgate.netontosight.ai
Mechanistic investigations are crucial to understanding how 3,7-dioctyl-10H-phenothiazine interacts with biological targets such as enzymes and receptors. ontosight.ai For instance, some phenothiazine derivatives have been shown to inhibit cholinesterases, which is relevant for neurodegenerative diseases. nih.govacs.org Future research will likely focus on elucidating the specific biological pathways modulated by this compound to identify potential therapeutic applications. ontosight.airesearchgate.net
Integration of 10H-Phenothiazine, 3,7-dioctyl- into Multifunctional Materials and Devices
The versatility of 3,7-dioctyl-10H-phenothiazine allows for its integration into a wide array of multifunctional materials and devices. Its electron-donating nature makes it a key component in charge-transfer complexes and organic conductors. The ability to undergo reversible oxidation also makes it suitable for use in electrochromic devices, where the material changes color in response to an applied voltage.
In the realm of sensor technology, phenothiazine-based materials are being explored for the detection of various analytes. For example, their fluorescence properties can be quenched in the presence of certain explosives, forming the basis for sensitive chemical sensors. researchgate.net The integration of 3,7-dioctyl-10H-phenothiazine into polymer matrices can also lead to the development of new composite materials with tailored optical and electronic properties.
The future will likely see this compound incorporated into more complex device architectures, such as flexible and transparent electronics, wearable sensors, and advanced energy storage systems. Its processability and tunable properties make it an attractive candidate for next-generation technologies that require a combination of electronic function, mechanical flexibility, and chemical stability.
Challenges and Opportunities in Phenothiazine Derivative Research
Despite the significant promise of 3,7-dioctyl-10H-phenothiazine and related derivatives, several challenges remain. A key challenge is the development of cost-effective and scalable synthetic routes that provide high-purity materials. For many applications, especially in electronics, even small impurities can have a detrimental effect on device performance and longevity.
Another challenge lies in achieving long-term operational stability in electronic devices. Phenothiazine derivatives can be susceptible to degradation upon exposure to air, moisture, and UV light. Therefore, developing strategies to enhance the stability of these materials, either through molecular design or device encapsulation, is crucial.
However, these challenges also present significant opportunities for innovation. The vast chemical space of phenothiazine derivatives remains largely unexplored, offering fertile ground for the discovery of new molecules with unprecedented properties. researchgate.net The ability to fine-tune the electronic and biological properties of these compounds through chemical modification opens up a wide range of potential applications, from more efficient solar cells and OLEDs to novel therapeutic agents for a variety of diseases. news-medical.netresearchgate.netnih.gov The continued collaboration between chemists, materials scientists, physicists, and biologists will be essential to fully realize the potential of this versatile class of compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,7-dioctyl-10H-phenothiazine, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves alkylation of the phenothiazine core. A common approach is Friedel-Crafts alkylation using octyl halides in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions . For regioselective dioctylation, a two-step process is recommended: (1) monoalkylation at position 10, followed by (2) directed ortho-metalation (DoM) to introduce octyl groups at positions 3 and 7 . Optimize reaction parameters (temperature: 80–100°C; solvent: DMF or THF) to minimize side products like sulfoxides.
Q. What spectroscopic and crystallographic techniques are critical for characterizing 3,7-dioctyl-10H-phenothiazine?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms alkylation (δ ~0.8–1.5 ppm for octyl CH₃; aromatic protons at δ 6.5–7.2 ppm) .
- X-ray Diffraction (XRD) : Resolves crystal packing and π-π stacking interactions (e.g., triclinic symmetry, unit cell parameters: a = 8.19 Å, b = 8.24 Å, c = 12.81 Å) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (calculated: 344.39 g/mol for C₂₀H₁₂N₂O₂S; observed: m/z 345.1 [M+H]⁺) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activity data for 3,7-dioctyl-10H-phenothiazine derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) may arise from impurities or solvent effects.
- Step 1 : Validate purity via HPLC (≥98%) and control solvent polarity (e.g., DMSO vs. aqueous buffers).
- Step 2 : Use standardized assays (e.g., microdilution for MIC determination) and compare against structurally similar derivatives (e.g., 3-chloro-10H-phenothiazine MIC = 1.50 µg/mL) .
- Step 3 : Perform molecular docking to correlate substituent effects (octyl vs. decyl chains) with target binding .
Q. What experimental strategies mitigate instability of 3,7-dioctyl-10H-phenothiazine under oxidative conditions?
- Methodological Answer : The phenothiazine core is prone to oxidation at sulfur.
- Prevention : Use antioxidants (e.g., BHT) in storage solutions and inert atmospheres (N₂/Ar) during reactions .
- Analysis : Monitor degradation via UV-Vis (λmax shift from 254 nm to 290 nm for sulfoxide formation) .
- Stabilization : Introduce electron-withdrawing groups (e.g., nitro) at position 10 to reduce sulfur reactivity .
Q. How do alkyl chain length (octyl vs. shorter/longer chains) impact material science applications, such as organic semiconductor performance?
- Methodological Answer :
- Charge Transport : Longer chains (e.g., octyl) enhance solubility but reduce π-π overlap. Balance via Hansen solubility parameters (δD, δP, δH) .
- Device Fabrication : Compare hole mobility (µh) in OFETs using octyl (µh ~10⁻³ cm²/Vs) vs. ethyl derivatives (µh ~10⁻⁴ cm²/Vs) .
- Thermal Stability : DSC/TGA reveals octyl derivatives degrade at ~250°C, suitable for flexible electronics .
Research Gaps and Future Directions
- Mechanistic Studies : Elucidate the role of octyl chains in enhancing blood-brain barrier penetration for neuroactive applications .
- High-Throughput Screening : Develop libraries of 3,7-dialkyl phenothiazines for OLED efficiency optimization .
- Environmental Impact : Assess biodegradability of octyl derivatives to address ecotoxicity concerns .
For further validation, cross-reference crystallographic data (CCDC codes in ) and pharmacological datasets (PubChem CID: 1207-99-4 ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
